[1-(1,1-Difluoroethyl)cyclopropyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[1-(1,1-difluoroethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-5(7,8)6(4-9)2-3-6/h9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFPDSRMPPVUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Etherification E.g., Williamson Ether Synthesis :
The synthesis of ethers from [1-(1,1-difluoroethyl)cyclopropyl]methanol can be achieved via the Williamson ether synthesis. This reaction proceeds through an S\textsubscript{N}2 mechanism.
Step 1: Deprotonation. The alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The increased acidity of the hydroxyl proton due to the electron-withdrawing difluoroethyl group facilitates this step.
Step 2: Nucleophilic Attack. The resulting alkoxide, a potent nucleophile, then attacks an alkyl halide (e.g., methyl iodide) in a concerted S\textsubscript{N}2 fashion, displacing the halide and forming the ether. The steric hindrance from the cyclopropyl (B3062369) and difluoroethyl groups might slightly retard the rate of this step compared to a less hindered primary alcohol.
| Step | Reactants | Products | Mechanism |
| 1 | This compound, NaH | Sodium [1-(1,1-difluoroethyl)cyclopropyl]methoxide, H₂ | Acid-Base Reaction |
| 2 | Sodium [1-(1,1-difluoroethyl)cyclopropyl]methoxide, CH₃I | 1-(1,1-Difluoroethyl)-1-(methoxymethyl)cyclopropane, NaI | S\textsubscript{N}2 |
Esterification E.g., Fischer Speier or Yamaguchi Esterification :
Esterification of [1-(1,1-difluoroethyl)cyclopropyl]methanol can be accomplished under acidic conditions (Fischer-Speier) or using coupling agents (e.g., Yamaguchi esterification).
Fischer-Speier Esterification: This acid-catalyzed reaction involves the protonation of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester. The reduced nucleophilicity of the alcohol due to the difluoroethyl group might necessitate harsher reaction conditions (e.g., higher temperatures or stronger acid catalysts).
Yamaguchi Esterification: This method is often preferred for sterically hindered alcohols. The carboxylic acid is first activated with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640). The alcohol then attacks this highly reactive intermediate, facilitated by a base like 4-dimethylaminopyridine (B28879) (DMAP), to form the ester under milder conditions.
| Method | Key Reagents | Intermediate | Mechanism |
| Fischer-Speier | Carboxylic Acid, Strong Acid (e.g., H₂SO₄) | Protonated Carboxylic Acid | Nucleophilic Acyl Substitution |
| Yamaguchi | Carboxylic Acid, 2,4,6-Trichlorobenzoyl Chloride, DMAP | Mixed Anhydride | Nucleophilic Acyl Substitution |
Oxidation to the Aldehyde:
The oxidation of the primary alcohol to the corresponding aldehyde can be achieved using various oxidizing agents. The choice of reagent is crucial to avoid over-oxidation to the carboxylic acid.
Mechanism with PCC or Dess-Martin Periodinane: Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. The mechanism generally involves the formation of a chromate (B82759) ester (with PCC) or a periodinane intermediate. This is followed by a base-assisted E2-type elimination of a proton from the carbinol carbon, leading to the formation of the carbon-oxygen double bond of the aldehyde. The presence of the electron-withdrawing difluoroethyl group could potentially influence the rate of the elimination step.
| Oxidizing Agent | Reaction Type | Key Features |
| Pyridinium Chlorochromate (PCC) | Mild Oxidation | Forms a chromate ester intermediate |
| Dess-Martin Periodinane (DMP) | Mild Oxidation | Proceeds via a periodinane intermediate |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 1,1 Difluoroethyl Cyclopropyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a fluorinated molecule such as [1-(1,1-Difluoroethyl)cyclopropyl]methanol, ¹H, ¹³C, and ¹⁹F NMR would be indispensable.
¹⁹F NMR for Differentiation of Fluorine Environments
¹⁹F NMR is particularly powerful for analyzing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the case of the target molecule, the two fluorine atoms of the difluoroethyl group are chemically equivalent and would be expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a CF₂ group adjacent to a methyl group and a cyclopropyl (B3062369) ring. Furthermore, this signal would exhibit coupling to the protons of the adjacent methyl group (a quartet) and potentially to the protons on the cyclopropyl ring, providing valuable connectivity information.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To assemble the complete molecular structure, a series of two-dimensional NMR experiments would be essential:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the protons of the hydroxymethyl group and the cyclopropyl protons, as well as between the different sets of non-equivalent protons on the cyclopropyl ring itself.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals for the cyclopropyl and hydroxymethyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. It would be crucial for establishing the connectivity between the difluoroethyl group, the cyclopropyl ring, and the hydroxymethyl group. For instance, correlations would be expected between the protons of the methyl group and the quaternary carbon of the cyclopropyl ring, as well as the fluorinated carbon.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
HRMS would provide the high-accuracy mass of the molecular ion, which allows for the determination of the elemental formula. For C₅H₈F₂O, the expected exact mass would be calculated and compared to the experimental value to confirm the compound's composition. Fragmentation analysis, often aided by techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected fragments for this compound might include the loss of a water molecule, a hydroxymethyl radical, or cleavage of the cyclopropyl ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected for the O-H stretching vibration of the alcohol group. Strong C-F stretching bands would appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. C-H stretching vibrations for the cyclopropyl and methyl groups would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the cyclopropyl ring are often more intense in the Raman spectrum.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Stereochemistry Determination (where applicable)
The target molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, it would not exhibit a signal in Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy. These techniques are used to determine the absolute configuration of chiral molecules.
X-ray Crystallography for Solid-State Structural Analysis (if crystalline form is obtained)
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would yield precise bond lengths, bond angles, and the conformation of the molecule in the solid state, confirming the connectivity established by NMR and providing an unambiguous three-dimensional structure.
Quantum Chemical Calculations of Electronic Structure and Bonding in Fluorinated Cyclopropyl Systems
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods like Hartree-Fock, are fundamental to understanding the electronic nature of this compound. lsu.edunorthwestern.edu The introduction of a gem-difluoro group onto a carbon adjacent to the cyclopropane (B1198618) ring significantly alters the electronic landscape compared to its non-fluorinated analogues.
The high electronegativity of fluorine atoms induces a strong electron-withdrawing effect (a negative inductive effect), polarizing the C-F bonds and drawing electron density away from the attached ethyl group and, consequently, from the cyclopropyl ring. This perturbation affects the charge distribution across the entire molecule. Theoretical calculations can quantify this effect through population analysis, such as calculating Mulliken charges, which would show a significant partial positive charge on the carbon atom bonded to the fluorines and partial negative charges on the fluorine atoms themselves.
Furthermore, studies on fluorinated cyclopropanes have shown that fluorine substitution leads to significant changes in the bonding orbitals of the ring. researchgate.net The introduction of fluorine atoms has been found to increase the p-character of the hybrid orbitals of the corresponding carbon atoms within the cyclopropane ring. researchgate.net This rehybridization results in a deformation of the molecular geometry, affecting bond lengths and angles, and is a key factor in the increased ring strain observed in such systems. researchgate.net
Below is a table summarizing the expected electronic properties of the fluorinated cyclopropyl system in this compound, as would be predicted by quantum chemical calculations.
| Property | Expected Computational Result | Rationale |
| C-F Bond Length | ~1.35 Å | Strong polarity and electronegativity of fluorine. |
| C(ring)-C(ethyl) Bond Length | Shortened relative to standard C-C | Electron withdrawal by fluorine strengthens the adjacent C-C bond. |
| Mulliken Charge on C(CF2) | Highly positive | Strong inductive effect of two fluorine atoms. |
| Mulliken Charge on F | Highly negative | High electronegativity of fluorine. |
| Hybridization of Ring Carbons | Increased p-character | Electronic response to electronegative substituents. researchgate.net |
Conformational Analysis and Energy Landscapes of the Difluoroethyl and Cyclopropylmethanol (B32771) Moieties
The flexibility of this compound is primarily dictated by the rotation around two key single bonds: the bond connecting the difluoroethyl group to the cyclopropyl ring (C(ring)-C(ethyl)) and the bond connecting the methanol (B129727) group to the ring (C(ring)-C(methanol)). Computational methods can map the potential energy surface for these rotations to identify stable conformers and the energy barriers between them. acs.orgrsc.org
For the difluoroethyl moiety, the rotational landscape is complex. Analogous studies on small fluorinated alkanes like 1,2-difluoroethane (B1293797) have shown that, contrary to simple steric predictions, the gauche conformation can be more stable than the anti conformation. youtube.com This phenomenon, known as the gauche effect, is often attributed to stabilizing hyperconjugative interactions, such as the overlap between a filled C-H sigma bonding orbital (σ) and an empty C-F anti-bonding orbital (σ*). rzepa.net For the this compound molecule, a similar analysis of the F-C-C-C(ring) dihedral angle would likely reveal multiple local energy minima, with stabilizing stereoelectronic interactions playing a crucial role.
The orientation of the cyclopropylmethanol group is governed by steric interactions with the adjacent, bulky difluoroethyl group and potential weak intramolecular interactions. Rotation around the C(ring)-CH2OH bond would likely have several low-energy conformers to minimize steric clash. DFT calculations can predict the relative energies of these conformers and the rotational barriers separating them. mdpi.com
The following interactive table presents a hypothetical energy landscape for the rotation of the difluoroethyl group, illustrating the relative stability of different conformers.
| Dihedral Angle (F-C-C-Cring) | Conformer | Relative Energy (kcal/mol) (Hypothetical) | Key Interactions |
| 60° | Gauche | 0.0 | Stabilizing hyperconjugation (σC-H → σC-F). rzepa.net |
| 120° | Eclipsed | +4.5 | Torsional strain, steric repulsion. |
| 180° | Anti | +0.8 | Reduced hyperconjugation, minor steric repulsion. |
| 240° | Eclipsed | +4.5 | Torsional strain, steric repulsion. |
| 300° | Gauche | 0.0 | Stabilizing hyperconjugation (σC-H → σC-F). rzepa.net |
Computational Prediction of Reactivity and Reaction Pathways
A key feature of fluorinated cyclopropanes is their enhanced chemical reactivity, which can be predicted and rationalized through computational studies. nih.gov The increased ring strain in gem-difluorocyclopropanes makes them susceptible to ring-opening reactions, as these reactions relieve the inherent strain energy. researchgate.netrsc.org
Computational chemistry can model the reaction pathways for such transformations. By locating the transition state structures on the potential energy surface and calculating their energies, the activation energy (Ea) for a given reaction can be determined. diva-portal.org For this compound, a primary reaction of interest would be the cleavage of one of the C-C bonds within the cyclopropane ring. Such ring-opening reactions are often catalyzed by transition metals and are a synthetically useful route to produce monofluoroalkenes. rsc.org
Theoretical calculations would likely show a significantly lower activation barrier for the ring-opening of the difluorinated cyclopropane system compared to a non-fluorinated analogue, confirming the activating effect of the gem-difluoro group. These models can also predict the regioselectivity of the ring-opening, i.e., which of the ring's C-C bonds is most likely to break.
The table below compares theoretical heats of reaction for the hydrogenation of cyclopropane and 1,1-difluorocyclopropane, which are used to estimate ring strain and thus imply reactivity.
| Compound | Reaction | Theoretical Heat of Hydrogenation (kcal/mol) | Implication for Reactivity |
| Cyclopropane | c-C3H6 + H2 → C3H8 | 27.1 researchgate.net | Baseline reactivity. |
| 1,1-Difluorocyclopropane | c-C3H4F2 + H2 → CH3CH2CHF2 | 42.4 researchgate.net | Higher heat release indicates greater strain, suggesting increased reactivity toward ring-opening. |
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in solution over time. aip.orgacs.org MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the intramolecular and intermolecular forces. biorxiv.org
An MD simulation of this molecule in a solvent like water or methanol would reveal the flexibility of the difluoroethyl and methanol side chains, showing transitions between different rotational conformers. rsc.org This provides a more realistic understanding of the molecule's conformational preferences in a condensed phase. The development of accurate force field parameters for fluorinated molecules is a critical aspect of such simulations. nih.govacs.org
Furthermore, MD simulations are exceptionally well-suited for studying intermolecular interactions. The methanol moiety (-CH2OH) is a hydrogen bond donor and acceptor, and simulations can characterize the structure and dynamics of its hydrogen bonding network with solvent molecules. aip.org Studies on other fluorinated alcohols have shown that fluorination can significantly influence the hydration shell and the strength of alcohol-water interactions. aip.orgaip.org MD can quantify these effects by calculating properties such as radial distribution functions and hydrogen bond lifetimes.
A hypothetical MD simulation setup for studying this compound in an aqueous solution is outlined in the table below.
| Parameter | Value / Description | Purpose |
| Force Field | AMBER, CHARMM, or OPLS with custom fluorine parameters. biorxiv.orgnih.gov | To accurately model atomic interactions. |
| Solvent | Explicit water model (e.g., TIP3P, SPC/E). | To simulate a realistic aqueous environment. |
| System Size | 1 solute molecule in a cubic box of ~2000 water molecules. | To avoid self-interaction and represent bulk solvent. |
| Temperature | 298 K (25 °C) | To simulate ambient conditions. |
| Simulation Time | 100 nanoseconds | To adequately sample conformational space and intermolecular dynamics. |
| Analysis | Radial distribution functions, dihedral angle distributions, hydrogen bond analysis. | To characterize solute-solvent structure and molecular dynamics. |
Theoretical Characterization of Fluorine's Electronic Effects on Cyclopropyl Ring Strain and Reactivity
The increased ring strain is one of the most significant consequences of adding a gem-difluoro group to a cyclopropane ring. Theoretical calculations have been instrumental in quantifying and explaining this effect. The strain energy of a cycloalkane can be calculated by comparing its heat of formation with that of a hypothetical, strain-free reference compound. masterorganicchemistry.comchemistrysteps.commdpi.com
Ab initio calculations have shown that while the strain energy of the parent cyclopropane is approximately 27-28 kcal/mol, this value increases dramatically to around 42 kcal/mol for 1,1-difluorocyclopropane. researchgate.netchemistrysteps.com This substantial increase of ~15 kcal/mol is a direct result of the electronic properties of the fluorine atoms.
The underlying electronic cause is the high electronegativity of fluorine. The C-F bonds are highly polarized, leading to significant electron withdrawal from the C-C sigma bonds of the cyclopropane ring. This weakens the ring's bonds. This effect also alters the hybridization of the ring carbons, forcing more p-character into the endocyclic (within the ring) orbitals. researchgate.net Since the ideal angle for sp3 orbitals (~109.5°) is already far from the 60° internal angle of a cyclopropane ring, any increase in p-character (which prefers 90° angles) further destabilizes the system, thereby increasing the angle strain. libretexts.org This electronically induced increase in strain directly translates to higher reactivity, particularly for reactions involving the cleavage of the weakened C-C ring bonds. researchgate.net
This table summarizes calculated strain energies for cyclopropane and a fluorinated analogue, highlighting the significant destabilizing effect of gem-dihalogenation.
| Compound | Method | Calculated Strain Energy (kcal/mol) | Reference |
| Cyclopropane | Heat of Hydrogenation | 27.1 | researchgate.net |
| Cyclopropane | Heat of Combustion | 27.6 | masterorganicchemistry.comchemistrysteps.com |
| 1,1-Difluorocyclopropane | Heat of Hydrogenation | 42.4 | researchgate.net |
Mechanism of Action and Biological Activity
There is no information available in the reviewed scientific literature regarding the mechanism of action or biological activity of [1-(1,1-Difluoroethyl)cyclopropyl]methanol. Its structural motifs, namely the fluorinated cyclopropane (B1198618) and gem-difluoroethyl groups, are present in some biologically active molecules, but this does not directly imply any specific activity for the title compound. researchgate.netnih.govwpmucdn.comnih.gov
Chemical Reactivity and Derivatization of 1 1,1 Difluoroethyl Cyclopropyl Methanol
Reactions at the Hydroxyl Group
The primary alcohol moiety is a versatile functional group that readily participates in a variety of well-established organic reactions, including oxidation, esterification, etherification, and nucleophilic substitution, allowing for the introduction of diverse functionalities.
The primary alcohol of [1-(1,1-Difluoroethyl)cyclopropyl]methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid using standard oxidation protocols. The choice of oxidant and reaction conditions determines the final product. Mild oxidizing agents will yield the aldehyde, [1-(1,1-Difluoroethyl)cyclopropyl]carbaldehyde, while strong oxidizing agents will lead to the formation of [1-(1,1-Difluoroethyl)cyclopropyl]carboxylic acid. The enzymatic oxidation of similar cyclopropylmethanols has been shown to produce the corresponding aldehydes with high enantioselectivity. nih.gov TEMPO-catalyzed oxidations also represent a mild and effective method for converting primary alcohols to aldehydes. d-nb.info
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Pyridinium (B92312) chlorochromate (PCC) or Swern Oxidation | [1-(1,1-Difluoroethyl)cyclopropyl]carbaldehyde | Mild Oxidation |
| This compound | Potassium permanganate (B83412) (KMnO₄) or Jones Reagent | [1-(1,1-Difluoroethyl)cyclopropyl]carboxylic acid | Strong Oxidation |
| This compound | TEMPO, NaOCl | [1-(1,1-Difluoroethyl)cyclopropyl]carbaldehyde | Catalytic Oxidation |
The hydroxyl group can be readily converted into esters and ethers, which are common functional groups in pharmacologically active molecules. Esterification is typically achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or with an acyl halide or anhydride (B1165640) in the presence of a base. masterorganicchemistry.comorganic-chemistry.org These reactions are generally efficient for primary alcohols. nih.gov
Etherification can be accomplished via the Williamson ether synthesis, a robust method that involves the deprotonation of the alcohol to form an alkoxide, followed by an SN2 reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com This method is highly effective for primary alcohols due to minimal steric hindrance. wikipedia.org
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | R-COOH, H⁺ catalyst | [1-(1,1-Difluoroethyl)cyclopropyl]methyl ester | Fischer Esterification |
| This compound | 1. NaH; 2. R-X | [1-(1,1-Difluoroethyl)cyclopropyl]methyl ether | Williamson Ether Synthesis |
Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group nature (-OH⁻). Therefore, a two-step sequence is typically employed. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. This resulting sulfonate ester can then be readily displaced by a wide range of nucleophiles in a classic SN2 reaction. nih.gov This approach allows for the introduction of halides, nitriles, azides, and other functional groups at the methylene (B1212753) carbon.
| Reactant | Reagent(s) | Intermediate | Nucleophile (Nu⁻) | Final Product |
| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | [1-(1,1-Difluoroethyl)cyclopropyl]methyl tosylate | NaCN | 2-[1-(1,1-Difluoroethyl)cyclopropyl]acetonitrile |
| This compound | Methanesulfonyl chloride (MsCl), Et₃N | [1-(1,1-Difluoroethyl)cyclopropyl]methyl mesylate | NaBr | 1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclopropane |
Transformations Involving the Cyclopropyl (B3062369) Ring
The cyclopropane (B1198618) ring, particularly when substituted with gem-difluoro groups, exhibits unique reactivity. The presence of two fluorine atoms alters the electronic properties and bond strengths within the three-membered ring, making it susceptible to cleavage and rearrangement reactions that are not as readily observed in non-fluorinated analogues. beilstein-journals.org
The gem-difluoro group significantly influences the reactivity of the cyclopropane ring. It increases ring strain and weakens the distal C–C bond (the bond opposite the difluorinated carbon), making it the preferred site for cleavage. rsc.org A variety of synthetic methods exploit this property to generate linear, functionalized monofluoroalkenes.
Lewis acid-catalyzed ring-opening provides a pathway to fluoroallylic cations. acs.orgnih.gov In the presence of a suitable nucleophile, such as an electron-rich arene, this intermediate can be trapped to form fluoroallylic products. acs.orgresearchgate.net Additionally, transition metal catalysis, particularly with palladium, enables the ring-opening and cross-coupling of gem-difluorocyclopropanes with a range of nucleophiles, including alcohols and amines, to yield various monofluorinated alkenes. rsc.org
| Substrate Type | Reagent(s) / Catalyst | Reaction Type | Product Type |
| gem-Difluorocyclopropane | Lewis Acid (e.g., BF₃·OEt₂), Nucleophile | Lewis Acid-Catalyzed Ring-Opening/Coupling | Fluoroallylic compounds acs.orgnih.gov |
| gem-Difluorocyclopropane | Pd Catalyst, Nucleophile (R-OH, R₂NH) | Palladium-Catalyzed Ring-Opening/Coupling | Monofluorinated alkenes rsc.org |
| 1,1-Disubstituted Cyclopropane | Hypervalent Iodine Reagent, AgBF₄ | Electrophilic Ring-Opening | 1,3-Difluoro or 1,3-Oxyfluoro compounds nih.govrsc.org |
While ring-opening is a common transformation, ring-expansion reactions offer an alternative pathway to valuable four-membered ring systems. The high ring strain of difluorinated cyclopropanes can be harnessed to drive these rearrangements. For instance, the thermal rearrangement of difluorinated cyclopropyl carbenes, generated from the corresponding N-tosylhydrazones, can lead to the formation of gem-difluorinated cyclobutenes. The presence of the gem-difluoro group facilitates this transformation, allowing it to proceed under transition-metal-free conditions. While this specific reaction starts from a derivative other than the target alcohol, it illustrates a key reactivity pattern of the difluorinated cyclopropane scaffold. Another relevant transformation is the synergistic cascade reaction involving vinyl cyclopropanes, which can lead to highly substituted cyclopentane (B165970) derivatives. nih.gov
These ring-expansion methodologies provide access to fluorinated cyclobutane (B1203170) and cyclopentane motifs, which are of increasing interest in medicinal chemistry as bioisosteres for other cyclic structures.
Reactivity of the 1,1-Difluoroethyl Group
The chemical behavior of the 1,1-difluoroethyl group in this compound is governed by the strong electronegativity of the fluorine atoms. This geminal difluorination significantly influences the electronic properties of the adjacent carbon atoms, impacting the reactivity of the entire molecule. The C-F bonds are strong and generally stable, yet they can be activated under specific conditions to undergo transformations such as defluorination or fluorine exchange. Furthermore, the presence of two fluorine atoms exerts a powerful inductive electron-withdrawing effect, which deactivates the adjacent C-H bonds towards radical abstraction and modifies the stability of nearby cationic intermediates.
Selective Defluorination and Fluorine Exchange Reactions
While the carbon-fluorine bond is the strongest single bond in organic chemistry, the 1,1-difluoroethyl moiety can undergo selective C-F bond cleavage under specific chemical conditions. These reactions typically require activation, often by Lewis acids or through elimination-based mechanisms, to yield monofluoroalkenes or other functionalized products.
Selective Defluorination: Selective monodefluorination of unactivated gem-difluoroalkanes can be challenging. However, methods have been developed for related systems that could be applicable to this compound. One common strategy involves the use of strong Lewis acids, such as aluminum-based reagents, which can coordinate to a fluorine atom and facilitate its abstraction, often leading to elimination products. researchgate.net For instance, the treatment of gem-difluoroalkanes with reagents like diethylaluminum chloride (Et₂AlCl) can promote the cleavage of C-F bonds. researchgate.net
Another approach is the fluoride-triggered 1,2-elimination. In substrates containing a suitable leaving group (like a silyl (B83357) group) beta to the gem-difluoro moiety, a catalytic amount of a fluoride (B91410) source can initiate a cascade that results in the formation of a difluoroalkene. nih.govresearchgate.net While the subject molecule does not have a silyl group, derivatization of the hydroxyl group could potentially enable similar elimination pathways under basic conditions. Research on the selective reduction of trifluoromethyl groups to difluoromethyl groups has shown that base-promoted elimination can form a difluoro-p-quinomethide, which is then trapped. nih.govbris.ac.uk This suggests that under basic conditions, elimination of HF from the 1,1-difluoroethyl group could be a potential reaction pathway, especially if an electron-donating group is present on the cyclopropane ring to stabilize an intermediate.
The table below summarizes representative conditions for defluorination reactions on analogous gem-difluoro and trifluoro compounds.
| Substrate Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Unactivated gem-difluoroalkanes | Aluminum-based Lewis acids (e.g., AlEt₂Cl) | Alkenyl chlorides / Monofluoroalkenes | researchgate.net |
| (1-Aryl)-2,2,2-trifluoroethyl-silanes | Catalytic fluoride (e.g., CsF) | 1-Aryl-2,2-difluoroalkenes | nih.govresearchgate.net |
| Aromatic trifluoromethyl groups | Base-promoted intramolecular substitution | Difluoromethyl-substituted heterocycles | nih.govbris.ac.uk |
Fluorine Exchange Reactions: Fluorine exchange reactions, particularly isotopic exchange of ¹⁹F with the positron-emitting isotope ¹⁸F, are of significant interest for the synthesis of radiotracers for Positron Emission Tomography (PET). nih.govnih.gov These reactions demonstrate the possibility of activating the C-F bond for substitution. Isotopic exchange in polyfluorinated alkyl groups can often be achieved at high temperatures in the presence of a fluoride salt, such as [¹⁸F]KF, complexed with a cryptand to enhance its nucleophilicity. nih.gov
The conditions for such exchanges can be harsh and may lead to low specific activity due to the exchange with non-radioactive ¹⁹F. researchgate.net However, the feasibility of this reaction highlights that the C-F bonds in the 1,1-difluoroethyl group are not entirely inert and can be substituted under nucleophilic conditions, albeit challenging ones. The vulnerability of polyfluorinated compounds to isotopic dilution suggests that the C-F bonds can be labile under common nucleophilic radiofluorination conditions. nih.gov
Reactions Influenced by the Alpha-Fluorine Effect
The "alpha-fluorine effect" refers to the influence of fluorine atoms on the stability of a carbocation located on an adjacent carbon. This effect is a combination of two opposing factors:
Destabilizing Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond, which destabilizes an adjacent positive charge.
Stabilizing Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the empty p-orbital of the carbocation, providing resonance stabilization. rsc.org
Computational and experimental studies have shown that the net effect is complex. While a single α-fluorine can be stabilizing compared to hydrogen, the effect of two fluorine atoms, as in the 1,1-difluoroethyl group, is less straightforward. Studies on the relative stability of fluorinated carbocations suggest that an α-fluorine atom can stabilize a carbocation. rsc.org However, the strong inductive withdrawal often dominates, making the formation of a carbocation alpha to a CF₂ group energetically unfavorable compared to non-fluorinated analogs. acs.orgresearchgate.netunf.edu
This electronic influence is critical for reactions involving the cyclopropylmethanol (B32771) moiety in this compound. Cyclopropylmethanol and its derivatives are known to undergo solvolysis and rearrangement reactions that proceed via cyclopropylcarbinyl cations. tubitak.gov.tr The stability of such a cation, formed at the C1 position of the cyclopropane ring, would be significantly impacted by the adjacent 1,1-difluoroethyl group. The strong -I effect of the CF₂ group would be expected to significantly slow down the rate of any Sₙ1-type reaction where the leaving group is the hydroxyl (or a derivatized form). researchgate.net This deactivation might favor alternative reaction pathways that avoid the formation of a full positive charge at that position, such as concerted Sₙ2 reactions or rearrangements.
Stereoselective Transformations and Chiral Derivatization
While this compound itself is an achiral molecule, its structure serves as a valuable scaffold for the introduction of chirality. Stereoselective transformations can be employed to synthesize chiral derivatives or to resolve racemic mixtures of substituted analogs, leveraging the hydroxyl group as a convenient chemical handle.
The synthesis of enantiomerically enriched cyclopropanes containing difluoroalkyl groups is a significant challenge in synthetic chemistry. Recent advances have utilized asymmetric catalysis for the [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes, providing a route to chiral difluoroalkyl-substituted cyclopropanes with high enantioselectivity. nih.gov Such a strategy could be adapted to produce chiral precursors to this compound. Biocatalytic approaches using engineered myoglobin-based catalysts have also proven effective for the stereoselective synthesis of gem-difluoro cyclopropanes. nih.gov
Once a chiral version of the molecule is obtained (e.g., through substitution on the cyclopropane ring), the hydroxyl group facilitates several key stereoselective transformations:
Enzymatic Kinetic Resolution: The hydroxyl group allows for enzymatic kinetic resolution, a widely used method for separating enantiomers of alcohols. nih.govnih.gov Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. mdpi.comresearchgate.net The resulting ester and the unreacted alcohol can then be separated. This technique is well-suited for fluorinated alcohols. ariel.ac.il
| Enzyme | Reaction Type | Substrate Type | Typical Outcome | Reference |
|---|---|---|---|---|
| Lipase (e.g., Amano PS, Burkholderia cepacia) | Transesterification / Esterification | Racemic secondary alcohols | High enantiomeric excess (ee) for both product and remaining substrate | mdpi.com |
| Alcohol Dehydrogenase | Asymmetric Reduction / Oxidation | Prochiral ketones / Racemic alcohols | Formation of a single enantiomer of the alcohol | nih.gov |
Chiral Derivatization: The alcohol can be reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatographic techniques like HPLC or flash chromatography. Furthermore, the formation of diastereomers allows for the determination of enantiomeric purity and absolute configuration using techniques like NMR spectroscopy. Common CDAs for alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs. acs.org The derivatization of proline with different reagents has been shown to be effective for chiral GC analysis, and similar principles can be applied to alcohols. sigmaaldrich.com
The resulting diastereomeric esters can be analyzed, for example, by ¹H or ¹⁹F NMR. The signals for the protons or fluorine atoms in the two diastereomers will appear at different chemical shifts, allowing for quantification of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol.
Role of 1 1,1 Difluoroethyl Cyclopropyl Methanol As a Synthetic Building Block
Utilization in the Construction of Complex Organic Molecules
The utility of [1-(1,1-Difluoroethyl)cyclopropyl]methanol as a building block in the synthesis of complex organic molecules stems from the unique combination of its constituent parts. The cyclopropyl (B3062369) ring, a three-membered carbocycle, possesses inherent ring strain that can be harnessed for various chemical transformations. The attached methanol (B129727) group provides a convenient handle for derivatization and further synthetic manipulations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions.
The 1,1-difluoroethyl moiety contributes significantly to the potential biological activity of the resulting complex molecules. This group can act as a bioisostere for other functional groups, influencing the lipophilicity and metabolic stability of the parent compound. The presence of two fluorine atoms on the same carbon atom creates a strong dipole and can influence the conformation of the molecule, potentially leading to enhanced interactions with biological targets.
While specific, published examples detailing the extensive use of this compound in the total synthesis of complex natural products or pharmaceuticals are not yet prevalent in the scientific literature, its potential is evident. Synthetic chemists can envision its incorporation into larger molecular frameworks where the difluoroethylcyclopropyl unit can serve as a key pharmacophore or a structural element to fine-tune the physicochemical properties of the target molecule.
Precursor to Structurally Diverse Fluorinated Scaffolds
This compound is poised to be a valuable precursor for the synthesis of a wide array of structurally diverse fluorinated scaffolds. The reactivity of both the cyclopropane (B1198618) ring and the methanol functionality allows for a variety of synthetic transformations, leading to novel molecular architectures.
One key avenue of exploration is the ring-opening of the cyclopropane ring. Under specific reaction conditions, the strained three-membered ring can be opened to generate linear alkyl chains with strategically placed fluorine atoms and other functional groups. This approach can provide access to acyclic and heterocyclic compounds that would be challenging to synthesize through other methods. The regioselectivity and stereoselectivity of these ring-opening reactions can be controlled by the choice of reagents and reaction conditions, offering a pathway to a multitude of new fluorinated building blocks.
Furthermore, the methanol group can be transformed into a variety of other functional groups. For instance, oxidation to the aldehyde would allow for its participation in olefination, aldol, and other carbonyl addition reactions. Conversion to a halide or a sulfonate ester would enable its use in cross-coupling reactions, providing a means to connect the difluoroethylcyclopropyl moiety to other aromatic or aliphatic fragments.
The combination of these transformations allows for the generation of a library of fluorinated compounds with diverse structural motifs. These scaffolds can then be utilized in drug discovery programs and materials science research to explore the impact of the difluoroethylcyclopropyl group on the properties of the resulting molecules. The potential for creating novel fluorinated heterocycles from this building block is particularly noteworthy, as heterocyclic compounds are a prominent feature in many pharmaceuticals.
Integration into Methodological Strategies for Novel Chemical Entities
The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry and enabling the synthesis of new chemical entities with desired properties. This compound has the potential to be integrated into various methodological strategies to facilitate the construction of innovative molecular structures.
For example, its unique structure could be exploited in the design of new multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. The development of such reactions involving this building block would provide a highly efficient route to novel fluorinated compounds.
Moreover, the difluoroethylcyclopropyl moiety could be used as a directing group in C-H activation reactions. The fluorine atoms and the cyclopropyl ring could influence the regioselectivity of the activation of nearby C-H bonds, allowing for the selective functionalization of specific positions within a molecule. This would represent a powerful tool for the late-stage modification of complex molecules.
The reactivity of the cyclopropane ring also opens up possibilities for its use in cycloaddition reactions. Under thermal or photochemical conditions, or in the presence of a suitable catalyst, the cyclopropane ring could participate in reactions with other unsaturated systems to form larger, more complex ring systems.
As the availability of this compound increases, it is anticipated that its integration into these and other innovative synthetic strategies will lead to the discovery of new reactions and the creation of novel chemical entities with unique and valuable properties. The exploration of the full synthetic potential of this building block is an active and promising area of chemical research.
Future Research Directions and Challenges in the Chemistry of 1 1,1 Difluoroethyl Cyclopropyl Methanol
Development of Novel and Sustainable Synthetic Routes
A primary hurdle in the widespread application of [1-(1,1-Difluoroethyl)cyclopropyl]methanol is the development of efficient, scalable, and sustainable synthetic methodologies. Current approaches to fluorinated cyclopropanes often rely on multi-step sequences, harsh reaction conditions, or expensive reagents. Future research must focus on innovative strategies that are both environmentally benign and economically viable.
One of the most promising avenues is the advancement of biocatalytic methods. Engineered enzymes, such as myoglobin-based catalysts, have shown remarkable efficacy in the stereoselective synthesis of other fluorinated cyclopropanes. nih.gov Adapting these biocatalytic systems for the asymmetric cyclopropanation of a suitable difluoroethyl-containing alkene precursor could provide a highly efficient and green route to enantiopure this compound. wpmucdn.comdigitellinc.com This approach would not only be sustainable but also offer access to specific stereoisomers, which is crucial for pharmaceutical applications.
Another key area of development is the use of novel fluorinating and cyclopropanating agents. Research into shelf-stable, easy-to-handle reagents for the introduction of the difluoroethyl group is essential. Furthermore, exploring catalytic cycles that minimize waste and maximize atom economy, such as those employing earth-abundant metal catalysts, will be critical. The development of one-pot procedures that combine the formation of the difluoroethyl moiety and the cyclopropane (B1198618) ring would represent a significant leap in synthetic efficiency.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages | Key Challenges |
| Biocatalytic Cyclopropanation | Use of engineered enzymes (e.g., myoglobins) to catalyze the stereoselective cyclopropanation of a 3,3-difluoropent-1-ene derivative. nih.gov | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme engineering for substrate specificity, scalability of biocatalytic processes. |
| Photocatalytic Approaches | Visible-light-mediated radical cyclopropanation using a suitable difluoroethyl source and an alkene. | Use of renewable energy sources, mild reaction conditions. | Control of regioselectivity and stereoselectivity, identification of suitable photocatalysts. |
| Flow Chemistry Synthesis | Continuous flow synthesis to improve reaction control, safety, and scalability. | Enhanced safety for handling reactive intermediates, improved yield and purity, easy scalability. | Initial setup costs, optimization of flow parameters. |
| Mechanochemical Synthesis | Solid-state synthesis using mechanical force to initiate reactions. | Reduced solvent usage, potential for novel reactivity. | Substrate scope limitations, monitoring reaction progress. |
Exploration of Unprecedented Reactivity Profiles
The unique electronic properties imparted by the gem-difluoro group are expected to significantly influence the reactivity of the cyclopropane ring and the adjacent methanol (B129727) functionality. The strong electron-withdrawing nature of the difluoroethyl group can polarize the C-C bonds of the cyclopropane ring, making it susceptible to nucleophilic attack and ring-opening reactions. rsc.org
Future research should systematically investigate the ring-opening transformations of this compound under various conditions. The use of Lewis acids, transition metal catalysts, or nucleophilic triggers could lead to the formation of novel fluorinated acyclic structures that are themselves valuable synthetic intermediates. For instance, selective cleavage of the C1-C2 or C1-C3 bond could provide access to homoallylic alcohols with a difluoroethyl moiety, which are difficult to synthesize by other means.
Furthermore, the interplay between the hydroxyl group and the fluorinated cyclopropane ring could give rise to unprecedented reactivity. The hydroxyl group could act as an internal nucleophile or a directing group in catalytic transformations, enabling regio- and stereoselective functionalization of the cyclopropane ring or the difluoroethyl group. Investigating such intramolecular reactions could unlock novel synthetic pathways to complex fluorinated molecules.
Table 2: Potential Reactivity Profiles of this compound for Exploration
| Reaction Type | Description | Potential Outcome | Research Focus |
| Lewis Acid-Catalyzed Ring Opening | Reaction with various Lewis acids to promote cleavage of the cyclopropane ring. | Formation of fluorinated homoallylic or cyclobutyl alcohols. | Investigating the effect of different Lewis acids on regioselectivity. |
| Transition Metal-Catalyzed Cross-Coupling | Activation of a C-C bond in the cyclopropane ring for cross-coupling with various partners. | Synthesis of complex acyclic structures containing the difluoroethyl group. | Screening of different transition metal catalysts and ligands. |
| Intramolecular Cyclization | Derivatization of the hydroxyl group followed by intramolecular reaction with the cyclopropane ring. | Formation of novel fluorinated bicyclic or spirocyclic systems. | Design of suitable precursors for intramolecular reactions. |
| Oxidative Ring Opening | Reaction with oxidizing agents to induce ring cleavage and functionalization. | Synthesis of functionalized acyclic ketones or aldehydes. | Exploring the selectivity of different oxidizing agents. |
Advances in Computational Modeling for Fluorinated Cyclopropyl (B3062369) Systems
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, and its application to fluorinated cyclopropyl systems holds immense potential. emerginginvestigators.orgmdpi.com Future research in this area should focus on developing accurate and predictive computational models for this compound and related compounds.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the conformational preferences, electronic structure, and bond energies of this molecule. nih.gov Such studies can provide valuable insights into its stability and potential reaction pathways. For example, computational modeling can help predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. nih.gov
A significant challenge in the computational modeling of fluorinated compounds is accurately accounting for the effects of fluorine, such as hyperconjugation and steric interactions. Future research should focus on developing and validating new computational methods that can reliably predict the behavior of these complex systems. The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery of novel reactivity and applications.
Table 3: Key Areas for Advancement in Computational Modeling
| Research Area | Objective | Computational Methods | Expected Impact |
| Conformational Analysis | To determine the most stable conformations and the energy barriers between them. | DFT, Ab initio methods. | Understanding the molecule's shape and how it influences reactivity and biological activity. |
| Reaction Mechanism Elucidation | To model transition states and reaction pathways for potential reactions. nih.gov | DFT, Molecular Dynamics. | Predicting the feasibility and selectivity of new reactions, guiding experimental design. |
| Prediction of Physicochemical Properties | To calculate properties such as pKa, lipophilicity (logP), and dipole moment. | Quantum Mechanics/Molecular Mechanics (QM/MM). | Guiding the design of derivatives with improved drug-like properties. |
| Development of Fluorine-Specific Force Fields | To create more accurate force fields for molecular dynamics simulations of fluorinated compounds. | Machine Learning, High-level quantum calculations. | Improving the accuracy of simulations of these molecules in biological systems. |
Expanding the Scope of Derivatization and Application as Advanced Synthetic Intermediates
This compound is not just a target molecule but also a versatile building block for the synthesis of more complex and potentially bioactive compounds. nih.govnih.gov Future research should focus on expanding the scope of its derivatization to create a diverse library of novel chemical entities.
The primary alcohol functionality is a convenient handle for a wide range of chemical transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, converted to amines, ethers, esters, or halides, or used in coupling reactions to introduce more complex substituents. Each of these derivatives presents a unique set of properties and potential applications.
The resulting library of compounds can be screened for biological activity in various therapeutic areas. The unique combination of the rigid cyclopropane scaffold and the electron-withdrawing difluoroethyl group may lead to compounds with novel modes of action and improved pharmacokinetic profiles. mdpi.com Furthermore, these derivatives can serve as advanced intermediates in the total synthesis of complex natural products or pharmaceuticals.
Table 4: Potential Derivatizations and Applications
| Derivative Class | Synthetic Transformation | Potential Applications |
| Aldehydes/Carboxylic Acids | Oxidation of the primary alcohol. | Building blocks for heterocycle synthesis, peptide coupling. |
| Amines | Conversion of the alcohol to an amine via mesylation/azide reduction or reductive amination. | Synthesis of novel bioactive amines, ligands for metal catalysts. |
| Esters/Ethers | Esterification or etherification of the alcohol. | Prodrug design, modification of solubility and lipophilicity. |
| Halides | Conversion of the alcohol to a halide (e.g., chloride, bromide). | Precursors for cross-coupling reactions, nucleophilic substitution. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(1,1-Difluoroethyl)cyclopropyl]methanol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via cyclopropanation of difluoroethyl-substituted precursors. For example, acid-catalyzed rearrangements of cyclopropyl epoxides in methanol yield stereoisomeric methoxycyclobutanes, highlighting the solvent's role in directing stereochemistry . Racemic mixtures may form under non-chiral conditions, as seen in the synthesis of structurally analogous rac-[(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride, where stereochemical control requires chiral catalysts or resolving agents .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve cyclopropane ring strain and substituent orientation, as demonstrated in studies of similar trifluoromethylcyclopropyl derivatives .
- NMR/FTIR : Analyze fluorine-proton coupling constants (e.g., H-F coupling) to confirm difluoroethyl geometry. FTIR bands near 1650–1745 cm indicate carbonyl intermediates in multi-step syntheses .
- Computational DFT : Model steric effects of the difluoroethyl group on cyclopropane ring stability and hydrogen-bonding interactions with methanol .
Q. What are the key stability considerations for this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Monitor decomposition via TGA/DSC; cyclopropane rings with electron-withdrawing groups (e.g., CF) may exhibit lower thermal stability due to ring strain .
- Solvent Compatibility : Avoid protic solvents like water (low solubility) and prioritize inert atmospheres to prevent oxidation of the hydroxymethyl group .
Advanced Research Questions
Q. How do acid-catalyzed rearrangements of cyclopropyl derivatives inform the reactivity of this compound?
- Methodological Answer : Cyclopropyl epoxides undergo acid-catalyzed ring expansion to cyclobutenes or cyclobutanes in methanol, suggesting that the difluoroethyl group in this compound may similarly drive ring-opening reactions. Control experiments with substituted cyclopropanes (e.g., geminal methyl groups) reveal substituent-dependent pathways, such as hexa-2,5-dien-1-ol formation .
Q. What computational strategies are effective in predicting the bioactivity or reaction pathways of this compound?
- Methodological Answer :
- DFT Studies : Calculate activation barriers for cyclopropane ring-opening reactions, leveraging data from analogous cyclopropyl ketones .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using structural analogs like benzyl carbamate derivatives to assess hydrogen-bonding potential .
Q. How can researchers resolve contradictions in spectroscopic data for stereoisomeric forms?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using cellulose-based columns, as demonstrated for trifluoromethylcyclopropyl derivatives .
- Dynamic NMR : Detect slow interconversion of stereoisomers at low temperatures (e.g., −90°C) to assign configurations .
Q. What are the environmental and safety implications of using this compound in green chemistry applications?
- Methodological Answer :
- Biodegradability Assays : Use OECD 301 protocols to evaluate persistence, given the compound’s fluorinated groups, which may resist microbial degradation .
- Solvent Substitution : Replace traditional solvents with ionic liquids or supercritical CO to minimize toxicity, as suggested for similar cyclopropane alcohols .
Contradictions and Resolutions
- Stereochemical Outcomes : Discrepancies in enantiomeric excess (e.g., 70% vs. 90%) across syntheses may arise from solvent polarity or catalyst loading. Resolution requires optimizing chiral catalysts (e.g., BINOL-phosphoric acids) .
- Reactivity in Protic Solvents : Conflicting reports on methanol’s role as reactant vs. solvent necessitate controlled experiments with deuterated methanol () to track proton transfer pathways .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
